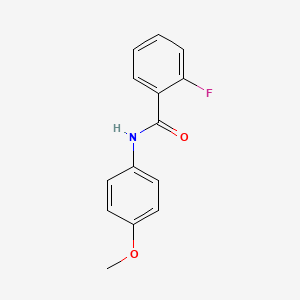

2-Fluoro-N-(4-methoxyphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N-(4-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c1-18-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAMAHNHZDHXKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212209-96-6 | |

| Record name | 2-FLUORO-N-(4-METHOXYPHENYL)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Identity and Properties

Spectroscopic Characterization and Structural Elucidation

Advanced Vibrational Spectroscopy

Vibrational spectroscopy is instrumental in identifying the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic and methyl C-H stretching vibrations typically appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=O Stretching (Amide I): A strong absorption band between 1630 and 1680 cm⁻¹.

N-H Bending (Amide II): A peak in the range of 1510-1570 cm⁻¹.

C-O-C Stretching: Asymmetric and symmetric stretching of the ether group, expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

C-F Stretching: A strong band typically found in the 1000-1400 cm⁻¹ region.

A definitive assignment of these vibrational modes requires experimental data for the specific compound.

Raman Spectroscopy Analysis

Raman spectroscopy provides complementary information to FT-IR by detecting vibrations that result in a change in polarizability. Experimental Raman data for 2-Fluoro-N-(4-methoxyphenyl)benzamide were not found in the available research. Theoretical studies on similar molecules, such as 4-ethoxy-2,3-difluoro benzamide (B126), have been used to predict Raman active modes, but experimental verification for the title compound is necessary for a conclusive analysis. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. Although specific, experimentally verified ¹H NMR data for this compound is not available in the searched literature, the expected spectrum would show distinct signals for the aromatic protons on both phenyl rings, the amide proton (N-H), and the methoxy (B1213986) (O-CH₃) protons. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the fluorine atom and the electron-donating effects of the methoxy group. Data for related compounds, such as N-(2,4-Difluorophenyl)-2-fluorobenzamide, show complex multiplets for the aromatic protons and a broad singlet for the amide proton. ichorlifesciences.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy maps the carbon framework of a molecule. As with ¹H NMR, a definitive, experimentally obtained ¹³C NMR spectrum for this compound could not be located in the provided sources. A predicted spectrum would display signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would appear significantly downfield (typically 160-170 ppm). The carbon atom bonded to the fluorine would show a characteristic splitting pattern due to C-F coupling. The chemical shifts of the aromatic carbons would be influenced by the positions of the fluoro and methoxy substituents.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. It provides information about the chemical environment of the fluorine atom. The chemical shift of the fluorine atom in this compound would be indicative of its position on the aromatic ring. For similar aromatic systems, fluorine chemical shifts are typically observed in a well-defined range. ichorlifesciences.com For example, in N-(2,3-difluorophenyl)-2-fluorobenzamide, the fluorine signals appear at -114, -139, and -147 ppm. mdpi.com The exact chemical shift and any coupling to nearby protons would provide valuable structural information. However, specific experimental ¹⁹F NMR data for the title compound is not available in the reviewed literature.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry, the primary information obtained is the molecular weight from the molecular ion peak (M⁺•). For this compound, with a molecular formula of C₁₄H₁₂FNO₂, the molecular ion peak would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 245.25 g/mol . nist.gov The fragmentation pattern in EI-MS would likely involve the characteristic cleavage of the amide bond, leading to fragment ions corresponding to the 2-fluorobenzoyl cation (m/z 123) and the 4-methoxyphenylaminyl radical cation or related fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which serves to confirm the elemental composition of the molecule. wvu.edu For a compound with the formula C₁₄H₁₂FNO₂, HRMS can distinguish its exact mass from other potential formulas that might have the same nominal mass. The calculated exact mass for the protonated molecule, [M+H]⁺, is 246.0925. An experimental HRMS measurement yielding a value extremely close to this calculated mass would unequivocally confirm the elemental formula of this compound.

X-ray Crystallography and Solid-State Structural Analysis

The definitive three-dimensional structure of this compound in the solid state has been elucidated by single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction Studies

Crystallographic analysis reveals that this compound crystallizes in the orthorhombic system. nih.gov The molecule is not planar; the fluorobenzene (B45895) and methoxybenzene rings are inclined relative to the central amide portion of the molecule at angles of 27.06 (7)° and 23.86 (7)°, respectively. nih.govresearchgate.net The two aromatic rings are twisted with respect to one another by 3.46 (9)°. nih.gov The methoxy group lies nearly in the plane of its attached benzene (B151609) ring, with the methyl carbon atom showing a maximum deviation of 0.152 (3) Å. nih.govnih.gov

| Parameter | Value |

|---|---|

| Empirical formula | C₁₄H₁₂FNO₂ |

| Formula weight | 245.25 |

| Temperature | 89 K |

| Crystal system | Orthorhombic |

| Unit cell dimensions | a = 5.2901 (2) Å b = 6.6435 (3) Å c = 31.7823 (11) Å |

| Volume | 1116.98 (8) ų |

| Z (Molecules per unit cell) | 4 |

| Final R indices [I > 2σ(I)] | R1 = 0.035 |

| R indices (all data) | wR2 = 0.096 |

Analysis of Intermolecular Interactions (e.g., N–H···O Hydrogen Bonds, C–H···O and C–H···F Interactions)

The crystal packing of the compound is stabilized by a network of intermolecular interactions. nih.govnih.gov The most significant of these is a classical N–H···O hydrogen bond, where the amide hydrogen (N1–H1N) acts as a donor to the carbonyl oxygen (O1) of an adjacent molecule. nih.govresearchgate.net This interaction links the molecules into chains that propagate along the a-axis of the unit cell. nih.govnih.gov

Further stabilization is provided by weaker C–H···O and C–H···F interactions. These weaker bonds help to organize the hydrogen-bonded chains into corrugated sheets within the bc plane, creating a robust three-dimensional supramolecular architecture. nih.govnih.gov

| D–H···A | D–H | H···A | D···A | D–H···A Angle |

|---|---|---|---|---|

| N1–H1N···O1 | 0.89(2) | 2.05(2) | 2.923(1) | 168(2) |

D = donor atom; H = hydrogen atom; A = acceptor atom.

Conformational and Torsional Analysis of Molecular Rings

The spatial arrangement of the constituent rings in this compound is a critical aspect of its molecular architecture, influencing its physicochemical properties and potential biological interactions. X-ray crystallographic studies have provided precise data on the dihedral angles between the fluorobenzene and methoxybenzene rings, as well as their orientation relative to the central amide bridge.

In the solid state, the molecule adopts a non-planar conformation. The fluorobenzene and methoxybenzene rings are not coplanar with each other, nor with the amide group that links them. nih.govnih.gov Detailed analysis reveals that the fluorobenzene ring is inclined at an angle of 27.06 (7)° with respect to the plane of the amide portion of the molecule. nih.govnih.gov Similarly, the methoxybenzene ring is inclined at 23.86 (7)° to the amide plane. nih.govnih.gov

The dihedral angle between the two aromatic rings, the fluorobenzene and methoxybenzene rings, is relatively small at 3.46 (9)°. nih.govnih.gov This indicates a nearly parallel, albeit offset, arrangement of the two rings. The methoxy substituent on the second benzene ring lies close to the plane of the methoxybenzene ring, with the methyl carbon atom showing a maximum deviation of 0.152 (3) Å. nih.govnih.gov

This specific conformation is stabilized by a network of intermolecular interactions within the crystal lattice, including N—H⋯O hydrogen bonds. nih.govnih.gov The observed torsional angles are a result of the interplay between the electronic effects of the substituents, steric hindrance, and the packing forces in the crystal.

The conformational and torsional parameters of this compound are summarized in the following tables.

| Molecular Components | Dihedral Angle (°) |

|---|---|

| Fluorobenzene Ring and Amide Plane | 27.06 (7) |

| Methoxybenzene Ring and Amide Plane | 23.86 (7) |

| Fluorobenzene Ring and Methoxybenzene Ring | 3.46 (9) |

| Atom | Maximum Deviation (Å) |

|---|---|

| Methyl Carbon of Methoxy Group | 0.152 (3) |

Quantum Chemical Calculations

Quantum chemical calculations serve as powerful tools to investigate the molecular structure, electronic properties, and vibrational characteristics of chemical compounds. These computational methods provide detailed insights at the atomic level that can complement and help interpret experimental data. For this compound, such calculations are instrumental in understanding its conformational preferences, chemical reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular properties with a favorable balance between accuracy and computational cost. DFT studies on this compound can elucidate its optimized geometry, vibrational modes, and electronic characteristics, such as the distribution of frontier molecular orbitals and electrostatic potential. Typically, these calculations are performed using a combination of a functional, such as B3LYP, and a basis set like 6-311G(d,p).

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule. The resulting structure corresponds to the most stable conformation of the molecule. For this compound, the optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which define its three-dimensional shape.

Experimental crystallographic data provides a benchmark for the accuracy of these theoretical calculations. In the solid state, the molecular structure of this compound reveals a non-planar conformation. nih.govnih.govresearchgate.net The fluorobenzene and methoxybenzene rings are not in the same plane as the central amide bridge. nih.govnih.gov Specifically, the fluorobenzene ring is inclined at an angle of 27.06° to the amide plane, while the methoxybenzene ring is inclined at 23.86°. nih.govnih.gov The two aromatic rings are nearly coplanar with each other, exhibiting a small dihedral angle of 3.46°. nih.govnih.gov DFT calculations would be expected to reproduce these structural parameters with high fidelity, confirming the twisted conformation of the molecule.

| Parameter | Value (°) |

|---|---|

| Fluorobenzene Ring to Amide Plane | 27.06 |

| Methoxybenzene Ring to Amide Plane | 23.86 |

| Fluorobenzene Ring to Methoxybenzene Ring | 3.46 |

Vibrational frequency calculations are performed on the optimized molecular geometry to predict the infrared (IR) and Raman spectra of a compound. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. These theoretical predictions are crucial for the assignment of experimental spectral bands. esisresearch.org

For this compound, DFT calculations can identify the characteristic vibrational modes associated with its functional groups. The calculated wavenumbers are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. nih.gov Key vibrational modes for this molecule include the N-H stretching of the amide group, the C=O stretching of the carbonyl group, the C-F stretching of the fluorobenzene ring, and the asymmetric and symmetric stretching of the C-O-C bond in the methoxy group. researchgate.netesisresearch.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3400 | Medium-Strong (IR) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=O Stretch (Amide I) | 1650 - 1680 | Very Strong (IR) |

| N-H Bend (Amide II) | 1520 - 1560 | Strong (IR) |

| Aromatic C=C Stretch | 1450 - 1600 | Variable |

| C-O-C Asymmetric Stretch | 1230 - 1270 | Strong (IR) |

| C-F Stretch | 1100 - 1250 | Strong (IR) |

| C-O-C Symmetric Stretch | 1020 - 1060 | Medium (IR) |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in describing the chemical reactivity and electronic properties of a molecule. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO is likely distributed over the electron-withdrawing fluorobenzoyl moiety.

| Parameter | Representative Value (eV) | Implication |

|---|---|---|

| E(HOMO) | -6.2 | Electron-donating capability |

| E(LUMO) | -1.5 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.7 | High kinetic stability |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions. researchgate.net The MEP map is color-coded, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack), and green represents neutral regions. researchgate.net

In the MEP map of this compound, the most negative potential (red) is expected to be located around the highly electronegative oxygen atom of the carbonyl group, making it a primary site for hydrogen bonding and electrophilic interactions. The region around the amide hydrogen atom is expected to show a positive potential (blue), identifying it as a hydrogen bond donor site. The fluorine atom will also contribute to a region of negative potential.

Atomic charge distribution analysis provides a quantitative measure of the partial charge on each atom within the molecule. The Mulliken population analysis is a common method used to calculate these charges from quantum chemical computations. bhu.ac.in These charges offer insights into the electronic structure, polarity, and reactivity of the molecule.

For this compound, the Mulliken charge analysis is expected to show that the electronegative atoms (oxygen, nitrogen, and fluorine) carry significant negative partial charges. Conversely, the carbonyl carbon and the hydrogen atom attached to the amide nitrogen are predicted to have positive partial charges. This charge distribution is consistent with the predictions from the MEP analysis and helps to explain the molecule's dipole moment and interaction patterns.

| Atom | Representative Mulliken Charge (a.u.) |

|---|---|

| O (Carbonyl) | -0.55 |

| N (Amide) | -0.70 |

| F (Fluoro) | -0.25 |

| C (Carbonyl) | +0.45 |

| H (Amide) | +0.35 |

Ab Initio Methods (e.g., Hartree-Fock)

No published studies utilizing ab initio methods such as Hartree-Fock to investigate the electronic structure, molecular orbitals, or other electronic properties of this compound could be located.

Molecular Modeling and Dynamics Simulations

Conformational Analysis and Potential Energy Surfaces

There is no available research detailing the conformational landscape or potential energy surfaces of this compound. Such studies would typically involve systematic scans of rotatable bonds to identify low-energy conformers and the energy barriers between them. The existing crystallographic data provides a static picture of the conformation in the solid state but does not explore the molecule's flexibility or the relative energies of different conformations in the gas phase or in solution. nih.gov

Intermolecular Interaction Energy Analysis

While the crystallographic study identifies the types of intermolecular interactions present in the crystal structure, a quantitative analysis of the interaction energies using computational methods has not been published. nih.gov Such an analysis would involve calculating the energetic contributions of the various hydrogen bonds and other non-covalent interactions that govern the crystal packing.

Crystallographic Data

Historical Context of Benzamide (B126) Synthesis Relevant to this compound

The formation of the amide linkage is one of the most fundamental reactions in organic synthesis. Historically, the synthesis of N-aryl benzamides has been dominated by methods that involve the acylation of an aniline (B41778) derivative. The most relevant classical method is the Schotten-Baumann reaction, first described in the late 19th century. This reaction typically involves the treatment of an amine with an acyl chloride in the presence of an aqueous base to neutralize the hydrogen chloride byproduct.

In the context of this compound, this historical approach would involve the reaction of p-anisidine (B42471) with 2-fluorobenzoyl chloride. The presence of the fluorine atom on the benzoyl chloride and the methoxy (B1213986) group on the aniline does not fundamentally alter the course of this classic reaction, which has proven to be robust and widely applicable for the synthesis of a vast array of amides. The reliability and simplicity of this method have ensured its continued relevance in modern organic synthesis.

Contemporary Synthetic Routes for this compound

Modern synthetic strategies for preparing this compound offer various options that can be tailored to specific laboratory needs, focusing on yield, purity, and mild reaction conditions. These routes primarily involve the coupling of a 2-fluorobenzoic acid derivative with 4-methoxyaniline.

The direct formation of the amide bond from a carboxylic acid and an amine is a cornerstone of contemporary synthesis.

Direct thermal amidation of a carboxylic acid and an amine by heating to high temperatures to drive off water is the simplest conceptual approach. However, this method often requires harsh conditions and is not ideal for molecules with sensitive functional groups. A more common and milder "direct" approach involves the use of an activated carboxylic acid derivative, most notably an acyl chloride.

The reaction of 2-fluorobenzoyl chloride with 4-methoxyaniline is a highly effective and direct method for the synthesis of this compound. nih.gov This method is an extension of the classical Schotten-Baumann reaction and is frequently performed in an organic solvent, sometimes with the addition of a non-nucleophilic base to scavenge the HCl produced.

To avoid the need for preparing acyl chlorides and to employ milder reaction conditions, a variety of coupling agents have been developed to facilitate the direct reaction between a carboxylic acid and an amine. These agents activate the carboxyl group of 2-fluorobenzoic acid, making it susceptible to nucleophilic attack by the amino group of 4-methoxyaniline.

Dicyclohexylcarbodiimide (DCC): DCC is a widely used coupling agent that reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. peptide.com This intermediate then readily reacts with an amine to form the amide bond. A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often insoluble in common organic solvents and requires removal by filtration. peptide.com

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): EDC functions similarly to DCC but has the advantage that its urea (B33335) byproduct is water-soluble, allowing for easy removal by aqueous workup. peptide.com This makes EDC a popular choice for a wide range of amide coupling reactions, particularly in syntheses where easy purification is a priority.

The general reaction scheme for these coupling agent-mediated methods is shown below:

Reaction Scheme for Coupling Agent-Mediated Amide Synthesis

| Coupling Agent | Key Feature | Byproduct | Byproduct Solubility |

| DCC | Highly effective | Dicyclohexylurea (DCU) | Insoluble in most organic solvents |

| EDC | Water-soluble byproduct | Water-soluble urea | Soluble in water |

In the synthesis of this compound, the fluorine atom is typically introduced by using a fluorinated starting material rather than by a late-stage fluorination reaction. The most common and efficient precursor is 2-fluorobenzoic acid or its derivatives. 2-Fluorobenzoic acid is commercially available and serves as a direct source of the 2-fluorobenzoyl moiety. This "building block" approach is generally more straightforward and higher-yielding than attempting to selectively fluorinate an existing N-(4-methoxyphenyl)benzamide scaffold at the ortho position.

A practical and well-documented multi-step synthesis for this compound starts from 2-fluorobenzoic acid. nih.govprepchem.com

Step 1: Synthesis of 2-Fluorobenzoyl chloride

The first step involves the conversion of 2-fluorobenzoic acid to the more reactive acyl chloride. This is commonly achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂), often in an inert solvent like benzene (B151609). prepchem.com The excess thionyl chloride and solvent are then removed under vacuum to yield the crude 2-fluorobenzoyl chloride.

Step 2: Amide Bond Formation

The second step is the reaction of the synthesized 2-fluorobenzoyl chloride with 4-methoxyaniline (p-anisidine). The reaction is typically carried out by refluxing the two components in a suitable solvent such as chloroform (B151607) under a nitrogen atmosphere. nih.gov Following the reaction, an aqueous workup involving washes with dilute acid (e.g., 1 M HCl) and a base (e.g., saturated NaHCO₃) is performed to remove unreacted starting materials and byproducts. The final product is then isolated after drying the organic layer and removing the solvent, followed by crystallization. nih.gov

This two-step pathway is summarized in the following table:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Fluorobenzoic acid | Thionyl chloride (SOCl₂), Benzene, Reflux | 2-Fluorobenzoyl chloride |

| 2 | 2-Fluorobenzoyl chloride, 4-Methoxyaniline | Chloroform (CHCl₃), Reflux | This compound |

Amide Coupling Strategies

Advanced Synthetic Techniques and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign processes. Advanced techniques such as microwave-assisted synthesis and novel catalytic systems are at the forefront of these efforts, offering significant advantages over traditional methods.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. ontosight.ai The application of microwave irradiation in the synthesis of benzamide derivatives involves the efficient heating of polar molecules through dielectric heating, which results in a rapid increase in temperature and reaction rate. ontosight.aiyoutube.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzamide Formation

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Energy Consumption | High | Low |

| Reaction Yield | Moderate to high | Often higher |

| By-product Formation | Can be significant | Often minimized |

| Solvent Use | Often requires high-boiling point solvents | Can often be performed with greener solvents or solvent-free |

This table provides a generalized comparison based on literature for similar organic transformations.

Catalytic methods offer highly efficient and selective routes for the formation of C-N bonds in amide synthesis. While palladium catalysis is well-established, there is growing interest in the use of more abundant and cost-effective metals like nickel. organic-chemistry.org Nickel-catalyzed aminocarbonylation of aryl halides represents a promising approach for the synthesis of benzamides. rsc.orgrsc.org

This methodology could be applied to the synthesis of this compound by coupling a 2-fluoro-substituted aryl halide with 4-methoxyaniline in the presence of a carbon monoxide source and a nickel catalyst. rsc.org A key advantage of some modern nickel-catalyzed systems is the ability to use alternative carbonyl sources, avoiding the need for toxic carbon monoxide gas. organic-chemistry.org

The general catalytic cycle for a nickel-catalyzed aminocarbonylation typically involves:

Oxidative addition of the aryl halide to a Ni(0) species.

Insertion of carbon monoxide (or a surrogate) into the Ni-aryl bond to form a Ni(II)-acyl complex.

Transmetalation with the amine or reductive elimination to form the desired amide and regenerate the Ni(0) catalyst. rsc.org

The use of nickel catalysts is not only economically advantageous but can also offer different reactivity and selectivity compared to palladium systems. organic-chemistry.org

Table 2: Key Components in a Hypothetical Nickel-Catalyzed Synthesis of this compound

| Component | Example | Role in Reaction |

| Aryl Halide | 1-fluoro-2-iodobenzene | Provides the 2-fluorobenzoyl moiety |

| Amine | 4-methoxyaniline | Nitrogen source for the amide bond |

| Nickel Catalyst | Ni(OAc)₂ with a phosphite (B83602) ligand | Facilitates the coupling reaction organic-chemistry.org |

| Carbonyl Source | CO gas or a CO surrogate (e.g., DMF) | Provides the carbonyl group of the amide organic-chemistry.org |

| Base | Sodium methoxide | Activates the amine and/or catalyst organic-chemistry.org |

| Solvent | Toluene or THF | Provides the reaction medium |

This table outlines a plausible set of reactants and reagents based on published nickel-catalyzed aminocarbonylation reactions. organic-chemistry.orgrsc.org

Derivatization and Functionalization Strategies of the Core Structure

The biological activity and material properties of this compound can be modulated by introducing various functional groups onto its core structure. Derivatization strategies can target either the 2-fluorophenyl ring or the 4-methoxyphenyl (B3050149) ring.

Functionalization of the benzamide core can be achieved through various organic transformations. For instance, electrophilic aromatic substitution reactions could be employed to introduce substituents such as nitro, halogen, or acyl groups onto the aromatic rings, provided the existing substituents direct the regioselectivity favorably. The presence of the fluorine and methoxy groups will influence the position of further substitution.

Late-stage functionalization is a particularly valuable strategy in drug discovery, allowing for the modification of a complex molecule in the final steps of a synthesis. For the this compound scaffold, this could involve C-H activation methodologies to introduce new functional groups directly onto the aromatic rings. While specific examples for this exact molecule are not prevalent, the broader field of C-H functionalization of benzamides is an active area of research.

Furthermore, the amide bond itself can be a point of modification, although this is generally more challenging. Reductive functionalization of the amide to an amine could open up pathways to a different class of derivatives. researchgate.net

Table 3: Potential Derivatization Sites and Functional Groups on this compound

| Ring/Group for Modification | Potential Reaction Type | Example Functional Group to Introduce | Potential Impact |

| 2-Fluorophenyl Ring | Electrophilic Aromatic Substitution | -NO₂, -Br, -SO₃H | Modify electronic properties and biological activity |

| 4-Methoxyphenyl Ring | Electrophilic Aromatic Substitution | -Cl, -NO₂, -C(O)R | Tune solubility, lipophilicity, and receptor binding |

| Methoxy Group (-OCH₃) | Ether Cleavage followed by Re-alkylation | -OH, -OCH₂CH₃, -OBn | Alter hydrogen bonding potential and steric profile |

| Amide N-H | Alkylation or Acylation (if reactivity allows) | -CH₃, -C(O)CH₃ | Modify conformation and hydrogen bonding capability |

Mechanistic Studies of Biological Activity and Structure Activity Relationships Sar

Exploration of Potential Biological Activities from the Benzamide (B126) Class

The inherent chemical properties of the benzamide core have enabled the development of derivatives with a diverse range of biological functions, from treating inflammation and cancer to managing metabolic disorders.

Benzamide derivatives have demonstrated notable anti-inflammatory properties through various mechanisms of action. One key pathway involves the inhibition of the transcription factor NF-kappaB. nih.gov This protein complex plays a crucial role in regulating the immune response to infection and inflammation. Certain N-substituted benzamides, such as metoclopramide (B1676508) and 3-chloroprocainamide, have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine, by suppressing NF-kappaB activity. nih.gov This inhibition at the gene transcription level underscores the potential of benzamides in managing inflammatory conditions. nih.gov

Another significant anti-inflammatory mechanism of benzamide derivatives is the inhibition of cyclooxygenase (COX) enzymes. researchgate.netacs.org COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. researchgate.net Some 5-amino-2-ethoxy-N-(substituted-phenyl)benzamides have been found to be potent inhibitors of COX-1. nih.gov Structure-activity relationship (SAR) analyses of benzimidazole (B57391) derivatives, which can incorporate a benzamide-like substructure, indicate that substitutions at various positions on the benzimidazole scaffold can greatly influence their anti-inflammatory activity, including the inhibition of COX-2. nih.govnih.gov For instance, a benzimidazole substituted with anacardic acid at the C2 position can inhibit COX-2. nih.govnih.gov

The following table summarizes the anti-inflammatory activity of selected benzamide derivatives.

| Compound/Derivative Class | Mechanism of Action | Target | Reference(s) |

| Metoclopramide, 3-Chloroprocainamide | Inhibition of NF-kappaB | NF-kappaB, TNF-α | nih.gov |

| 5-Amino-2-ethoxy-N-(2-methoxyphenyl)benzamide | COX-1 Inhibition | COX-1 | nih.gov |

| 5-Amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide | COX-1 Inhibition | COX-1 | nih.gov |

| Benzimidazole derivatives | COX-2 Inhibition | COX-2 | nih.govnih.gov |

The antitumor activity of benzamide derivatives is a significant area of research, with several mechanisms contributing to their potential as anticancer agents. One primary mechanism is the inhibition of cancer cell proliferation. scientific.net Studies have shown that certain benzamide derivatives can suppress the growth of various tumor cell lines in a time- and dose-dependent manner. scientific.net For example, benzamidoxime (B57231) derivatives have been found to inhibit the viability of Jurkat T-cell lymphoma and HL-60RG human leukemia cell lines. iiarjournals.org

A more specific antitumor mechanism involves the inhibition of lysine (B10760008) deacetylases (KDACs), also known as histone deacetylases (HDACs). nih.gov Dysregulation of KDAC activity is implicated in the development and progression of several cancers. nih.gov Novel aminophenyl-benzamide derivatives have been developed as class I selective KDAC inhibitors, with a preference for HDAC1. nih.gov These compounds have demonstrated cytotoxicity against human ovarian (A2780) and breast (MCF7) cancer cell lines at micromolar concentrations. nih.gov

Furthermore, some benzamide derivatives can overcome multidrug resistance in cancer cells. The novel benzamide derivative, VKNG-2, has been shown to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by inhibiting the ABCG2 transporter, which is involved in drug efflux. mdpi.com Another mechanism of action for some benzamide-related compounds is the inhibition of IMP Dehydrogenase (IMPDH), leading to the depletion of cellular GTP, which in turn causes a cessation of growth and cell differentiation. nih.gov

The table below details the antitumor activity of specific benzamide derivatives.

| Compound/Derivative Class | Mechanism of Action | Cancer Cell Line(s) | Reference(s) |

| Benzamide derivatives | Inhibition of cell proliferation | Hela, H7402, SK-RC-42 | scientific.net |

| N-(2-Amino-5-chlorobenzoyl)benzamidoxime analogs | Inhibition of cell viability | Jurkat, HL-60RG | iiarjournals.org |

| Aminophenyl-benzamide derivatives | Inhibition of lysine deacetylases (KDACs) | A2780 (ovarian), MCF7 (breast) | nih.gov |

| VKNG-2 | Inhibition of ABCG2 transporter | S1-M1-80 (colon) | mdpi.com |

| Benzamide riboside | Inhibition of IMP Dehydrogenase (IMPDH) | Leukemia L1210 | nih.gov |

Benzamides are a well-established class of antiemetic drugs used to manage nausea and vomiting. nih.gov Their primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata. nih.govdrugbank.comwikipedia.org The CTZ is a key area in the brain that detects emetic signals and relays them to the vomiting center. drugbank.com By blocking D2 receptors, benzamides inhibit these signals. wikipedia.org

Some benzamides, such as metoclopramide, also exhibit antagonism of serotonin (B10506) 5-HT3 receptors at higher doses. nih.gov This dual antagonism of both D2 and 5-HT3 receptors contributes to their broad-spectrum antiemetic efficacy. nih.gov Trimethobenzamide is another benzamide derivative that acts as an antiemetic by affecting the CTZ, although its precise mechanism is not fully understood, it is believed to involve dopamine receptor antagonism. nih.govdrugbank.comontosight.ai

The structural versatility of benzamides allows them to interact with a wide array of enzymes and receptors, leading to a diverse range of pharmacological effects.

Enzyme Inhibition: Benzamide derivatives have been identified as inhibitors of several key enzymes. As previously mentioned, they can inhibit COX-1 and COX-2, which are involved in inflammation. researchgate.netacs.orgnih.gov They are also known to inhibit lysine deacetylases (KDACs), which play a role in cancer development. nih.gov Furthermore, some benzamide derivatives have been studied as inhibitors of Mycobacterium tuberculosis QcrB, an essential enzyme for the bacterium's aerobic respiration, highlighting their potential as antibacterial agents. nih.gov

Receptor Modulation: Benzamides are notable for their ability to modulate the activity of various receptors. They are well-known antagonists of dopamine D2 receptors, which is the basis for their antiemetic and antipsychotic effects. nih.govnih.gov Structure-activity relationship studies have revealed that substituents on the benzamide ring can influence their binding affinity and selectivity for different dopamine receptor subtypes, such as D2 and D4. nih.gov

In addition to dopamine receptors, benzamides can also act as positive allosteric modulators (PAMs) of AMPA receptors. nih.govwikipedia.org These receptors are crucial for synaptic plasticity and cognitive function. Benzamide-type AMPA receptor modulators, such as CX516 and CX546, can enhance the receptor's response to glutamate, although they may do so through different mechanisms and binding sites. nih.gov

The table below provides a summary of the enzyme inhibition and receptor modulation activities of benzamides.

| Target | Action | Compound/Derivative Class | Therapeutic Area | Reference(s) |

| Cyclooxygenase (COX) | Inhibition | 5-amino-2-ethoxy-N-phenylbenzamides | Anti-inflammatory | researchgate.netnih.gov |

| Lysine Deacetylases (KDACs) | Inhibition | Aminophenyl-benzamides | Anticancer | nih.gov |

| Mycobacterium tuberculosis QcrB | Inhibition | Morpholinobenzamides | Antibacterial | nih.gov |

| Dopamine D2 Receptor | Antagonism | Metoclopramide, Trimethobenzamide | Antiemetic, Antipsychotic | nih.govwikipedia.orgnih.gov |

| AMPA Receptor | Positive Allosteric Modulation | CX516, CX546 | Cognitive Enhancement | nih.govwikipedia.org |

Glucokinase (GK) is a crucial enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and the liver. nih.govbenthamdirect.comekb.eg The activation of glucokinase is a promising therapeutic strategy for type 2 diabetes mellitus. nih.govnih.gov A number of benzamide derivatives have been identified as allosteric activators of glucokinase. nih.govbenthamdirect.comekb.egnih.govnih.govresearchgate.netnih.govacs.org

Structure-activity relationship studies have been instrumental in optimizing the potency and pharmacokinetic profiles of these benzamide-based glucokinase activators. nih.govnih.gov For instance, the optimization of a lead 3,5-disubstituted benzamide resulted in a potent GK activator with good oral availability and robust glucose-lowering effects in diabetic animal models. nih.gov The interaction between the amino group of the benzamide and specific amino acid residues, such as Tyr215 and Arg63, in the glucokinase enzyme is thought to be crucial for its activation. researchgate.net

The pharmacological potential of the benzamide scaffold extends to a variety of other therapeutic areas.

Analgesic Activity: Certain benzamide derivatives have demonstrated significant analgesic properties. tandfonline.combiomedpharmajournal.orgbohrium.com For example, 1,4-dihydropyridine (B1200194) hybrid benzamide derivatives have been shown to be effective analgesics, with some compounds exhibiting activity comparable to or greater than diclofenac. tandfonline.com The analgesic effects of some 2-aminobenzamide (B116534) derivatives have been correlated with their octanol-water partition coefficient. bohrium.com

Antimycobacterial Activity: Benzamide derivatives have emerged as a promising class of antimycobacterial agents. nih.govnih.govacs.orgmdpi.comorientjchem.org They have shown activity against Mycobacterium tuberculosis, including resistant strains. nih.gov Some derivatives, such as 2,2'-dithiobis(benzamide) analogues, have demonstrated potent in vitro activity. nih.gov The benzene (B151609) amide ether scaffold has been found to be active against non-replicating and intracellular M. tuberculosis. acs.org

Antimalarial Activity: Several studies have explored the antimalarial potential of benzamide and related structures. nih.govacs.orgup.ac.zamalariaworld.orgresearchgate.net Benzimidazole derivatives, which often incorporate an amide linkage, have shown activity against multiple life cycle stages of the Plasmodium falciparum parasite. acs.orgup.ac.za Some benzophenone (B1666685) derivatives containing an amide or sulfonamide linkage have also displayed submicromolar activity against P. falciparum. nih.gov Structure-activity relationship studies have indicated that electron-donating groups on one ring and a pyridine-type structure on another ring can be favorable for antiplasmodial activity. malariaworld.orgresearchgate.net

Cytotoxic Activity: In addition to their specific antitumor mechanisms, some benzamide derivatives exhibit general cytotoxic effects against various cell lines. nih.gov For instance, benzamide riboside has shown potent cytotoxicity in preclinical models. nih.gov

Elucidation of Molecular Mechanisms of Action

The biological effects of a compound are intrinsically linked to its interactions with macromolecular targets within the body. For 2-Fluoro-N-(4-methoxyphenyl)benzamide, while direct experimental data is limited, plausible mechanisms can be inferred from the activities of structurally similar benzamides.

Macromolecular Target Identification

The benzamide scaffold is a privileged structure in drug discovery, known to interact with a wide array of biological targets. Based on the activities of related molecules, potential macromolecular targets for this compound could include enzymes such as Cyclooxygenase-2 (COX-2) and Matrix Metalloproteinase 9 (MMP-9), as well as G-protein coupled receptors like the Muscarinic M3 Receptor.

Cyclooxygenase-2 (COX-2): Many benzamide derivatives have been investigated as inhibitors of COX-2, an enzyme involved in inflammation and pain. The two-aryl ring system connected by a central core, a feature present in this compound, is a common characteristic of selective COX-2 inhibitors. nih.gov

Muscarinic M3 Receptor: N-aryl benzamides are known to interact with muscarinic receptors. The M3 subtype, in particular, is involved in various physiological processes, including smooth muscle contraction. The affinity of benzamide derivatives for these receptors suggests that this compound could potentially modulate muscarinic receptor activity. nih.gov

Matrix Metalloproteinase 9 (MMP-9): MMPs are a family of enzymes involved in the degradation of the extracellular matrix, and their dysregulation is implicated in various diseases, including cancer. Certain benzamide and sulfonamide derivatives have been identified as inhibitors of MMP-9, suggesting this as another potential target class for the subject compound. nih.gov The inhibition of MMP-9 often involves the binding of the inhibitor to the zinc ion in the enzyme's catalytic site. nih.gov

Binding Affinity Studies

The strength of the interaction between a compound and its target is a critical determinant of its biological effect. Techniques such as molecular docking and surface plasmon resonance (SPR) are employed to predict and measure these binding affinities.

Molecular Docking: In the absence of experimental data for this compound, molecular docking studies on analogous compounds can provide insights into potential binding modes. For instance, docking studies of thiazole (B1198619) carboxamide derivatives with COX-2 have shown that these molecules can favorably bind within the active site, with interactions comparable to known selective inhibitors like celecoxib. nih.gov The binding is often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov Similarly, docking studies on benzamide derivatives targeting MMPs have been used to explore their binding interactions and rationalize their inhibitory activities. nih.gov

Surface Plasmon Resonance (SPR): SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. While specific SPR data for this compound is not currently available, this method is widely used to characterize the binding kinetics and affinity of small molecules to protein targets, including those relevant to this compound class.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective compounds.

Influence of Fluorine Substitution on Biological Activity

The introduction of fluorine into a molecule can significantly impact its physicochemical properties and biological activity. In a series of 1-fluoro-1-deoxy-Δ⁸-THC analogs, the substitution of a hydroxyl group with fluorine had a detrimental effect on CB1 receptor binding. nih.gov This highlights that the effect of fluorine substitution is highly context-dependent. Conversely, in other chemical series, fluorine substitution has been shown to enhance biological activity. For fluorinated benzamides investigated as potential CETP inhibitors, it was found that meta-fluorine derivatives had higher activity than para-fluorine analogues, with ortho-fluorine substitution leading to the weakest activity. nih.gov This underscores the critical role of the fluorine atom's position on the aromatic ring.

Role of Methoxy (B1213986) Group on Biological Activity

The methoxy group is another key functional group in this compound. In a series of benzamide-isoquinoline derivatives, the presence of an electron-donating methoxy group favored affinity for the sigma-2 receptor. nih.gov Specifically, a methoxy group at the para-position of the benzamide phenyl ring dramatically increased selectivity for the sigma-2 receptor over the sigma-1 receptor. nih.gov This suggests that the methoxy group on the N-phenyl ring of this compound could play a significant role in target recognition and binding affinity.

Impact of Benzamide Core Modifications on Efficacy

The benzamide core serves as a scaffold that can be modified to optimize biological activity. Studies on benzamide-based histone deacetylase (HDAC) inhibitors have shown that modifications to this core, including the length of the molecule and substitutions on the terminal benzene rings, can significantly affect potency. nih.gov For MMP inhibitors based on a 3-mercaptopyrrolidine core, modifications to the aryl substituents and the stereochemistry of the scaffold were critical for inhibitory activity. nih.gov Furthermore, in a series of MMP inhibitors, replacing a biphenyl (B1667301) core with a tricyclic scaffold reversed the selectivity profile, highlighting the profound impact of core modifications. acs.org These examples demonstrate that even subtle changes to the central benzamide structure can lead to substantial differences in biological efficacy and selectivity.

| Compound/Series | Target/Activity | Key Findings |

| Thiazole carboxamide derivatives | COX-2 Inhibition | Favorable binding in the COX-2 active site, comparable to celecoxib. nih.gov |

| Fluorinated benzamides | CETP Inhibition | m-Fluoro derivatives showed higher activity than p-fluoro and o-fluoro analogues. nih.gov |

| Benzamide-isoquinoline derivatives | Sigma-2 Receptor Affinity | para-Methoxy group on the benzamide phenyl ring significantly increased sigma-2 selectivity. nih.gov |

| Benzamide-based HDAC inhibitors | HDAC Inhibition | Molecular length and terminal ring substitutions on the benzamide core are critical for potency. nih.gov |

| 3-Mercaptopyrrolidine-based MMP inhibitors | MMP Inhibition | Aryl substituents and stereochemistry of the core are crucial for activity. nih.gov |

Rational Design Principles for Optimized Biological Properties

The rational design of analogs of this compound is a strategic endeavor aimed at enhancing their biological efficacy, selectivity, and pharmacokinetic profiles. This process involves systematic structural modifications guided by an understanding of the structure-activity relationships (SAR). Key strategies focus on optimizing lipophilic efficiency (LipE), improving aqueous solubility, and enhancing metabolic stability while maintaining or increasing potency against the intended biological target.

A central principle in the optimization of benzamide derivatives is the strategic manipulation of their physicochemical properties, such as lipophilicity (measured as cLogD), to achieve a better balance between potency and developability. nih.govacs.org Lipophilic efficiency (LipE), which is calculated as pIC50 – cLogD, serves as a crucial parameter in guiding these modifications. A higher LipE value is generally indicative of a more promising lead compound, as it suggests that the potency is not solely driven by high lipophilicity, which can often be associated with poor solubility and increased off-target effects. nih.govacs.org

The data presented in the following tables illustrate the impact of these rational design choices on the biological activity and physicochemical properties of selected benzamide analogs.

| Compound | Ring A Substitution (C-4) | Ring B/C Simplification | L. mexicana Amastigotes IC50 (µM) | Lipophilic Efficiency (LipE) | Aqueous Solubility (µM) |

|---|---|---|---|---|---|

| Parent Compound 4 | Fluorine | Complex | Potent | 1.69 | Poor |

| Compound 79 | Piperazine (B1678402) | Simplified | 0.66 | 3.72 | 46 |

As shown in Table 1, the strategic replacement of the C-4 fluorine with a piperazine moiety in compound 79, coupled with simplification of the other aromatic rings, led to a significant improvement in both LipE and aqueous solubility, while retaining potent antileishmanial activity. nih.govacs.org This highlights a successful application of rational design to enhance the drug-like properties of the benzamide scaffold.

Further studies on other series of benzamide derivatives have explored the impact of various substituents on different biological targets. For example, in a series of 2-phenoxybenzamides with antiplasmodial activity, the nature of the substituent on the phenoxy ring was found to be critical.

| Compound | Phenoxy Ring Substituent | P. falciparum NF54 IC50 (µM) | Selectivity Index (S.I.) |

|---|---|---|---|

| Compound with 4-fluorophenoxy | 4-Fluoro | 0.2690 | 461.0 |

| Compound 6 | 4-Phenoxy | 1.146 | 62.93 |

| Compound 8 | 4-Acetamidophenoxy | 1.012 | 127.1 |

| Compound 7 | Hydrogen | 3.738 | 30.22 |

The data in Table 2 clearly indicate that a 4-fluorophenoxy substituent is highly favorable for antiplasmodial activity, resulting in the most potent and selective compound in this series. mdpi.com The replacement of the 4-fluorophenoxy group with other substituents like phenoxy or acetamidophenoxy, or its complete removal (hydrogen), led to a notable decrease in activity and selectivity. mdpi.com This underscores the importance of specific electronic and steric interactions of the substituent at this position for optimal biological effect.

In the context of cholesteryl ester transfer protein (CETP) inhibitors, fluorinated oxoacetamido benzamides have been investigated. The SAR in this series points to the significance of the substitution pattern on the aromatic rings for inhibitory effectiveness.

| Compound | Aromatic Ring Substitution | CETP Inhibition (%) at 10 µM |

|---|---|---|

| 9a | Unsubstituted | 100% |

| 9b | ortho-CF3 | 100% |

As detailed in Table 3, compounds with either an unsubstituted aromatic ring (9a) or an ortho-trifluoromethyl (CF3) substitution (9b) exhibited complete inhibition of CETP at the tested concentration. zuj.edu.jo This suggests that for this particular biological target, these substitution patterns are optimal for achieving high potency.

Advanced Applications and Potential Research Directions

Material Science Applications

The solid-state architecture and electronic nature of 2-Fluoro-N-(4-methoxyphenyl)benzamide, governed by its distinct substituents, lay a foundation for its potential applications in material science. The interplay of the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group, combined with the specific molecular conformation, can be harnessed for the rational design of materials with tailored properties.

Design of Novel Materials with Tunable Electronic Properties

The electronic properties of molecular materials are intrinsically linked to their crystal packing and intermolecular interactions. The crystal structure of this compound has been elucidated by X-ray diffraction, revealing key structural parameters that can influence its electronic behavior. nih.gov

Furthermore, the presence of intermolecular N-H···O hydrogen bonds and weaker C-H···F and C-H···O interactions plays a significant role in dictating the supramolecular assembly. nih.gov By systematically modifying the substitution pattern on the benzanilide (B160483) core, it is conceivable to engineer the crystal packing and thereby tune the electronic properties, such as the bandgap and charge carrier mobility. For instance, the introduction of additional fluorine atoms can suppress disorder in benzamide (B126) crystals, leading to more ordered packing motifs which are often desirable for efficient charge transport. nih.govacs.org

Table 1: Selected Crystallographic Data for this compound nih.gov

| Parameter | Value |

| Molecular Formula | C₁₄H₁₂FNO₂ |

| Molecular Weight | 245.25 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.2901 (2) |

| b (Å) | 6.6435 (3) |

| c (Å) | 31.7823 (11) |

| Dihedral Angle (Fluorobenzene ring to amide plane) | 27.06 (7)° |

| Dihedral Angle (Methoxybenzene ring to amide plane) | 23.86 (7)° |

| Dihedral Angle (Fluorobenzene ring to Methoxybenzene ring) | 3.46 (9)° |

This data provides a foundational understanding for computational modeling to predict electronic properties and guide the design of new materials.

Development of Materials with Specific Optical Properties (e.g., Nonlinear Optical Materials)

Molecules with a significant intramolecular charge transfer character, often arising from the presence of both electron-donating and electron-withdrawing groups connected by a π-conjugated system, are prime candidates for nonlinear optical (NLO) materials. The structure of this compound, featuring a methoxy donor group and a fluoro-substituted acceptor ring linked by an amide bridge, suggests potential for NLO activity.

Theoretical calculations, such as density functional theory (DFT), could be employed to predict the hyperpolarizability of this compound based on its known crystal structure. Such studies would provide valuable insights into its potential as an NLO material and guide the synthesis of derivatives with enhanced optical nonlinearities.

Medicinal Chemistry Research Paradigms

The benzanilide core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a multitude of biologically active compounds. nih.govontosight.ai The specific substitution pattern of this compound offers unique opportunities for its exploration in drug discovery.

Scaffold Design for Novel Drug Development

The inherent biological activity of the benzanilide scaffold makes this compound an attractive starting point for the design of new therapeutic agents. researchgate.net The 2-fluoro and 4-methoxy substituents provide specific vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

The fluorine atom can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, and can also modulate the pKa of nearby functional groups and improve metabolic stability. nih.govpsychoactif.orgtandfonline.comresearchgate.netresearchgate.net The methoxy group can also participate in hydrogen bonding and its position can be crucial for target recognition.

By utilizing this compound as a core scaffold, medicinal chemists can design libraries of compounds with diverse functionalities. For example, derivatization at the para-position of the 2-fluorobenzoyl ring or modifications of the methoxy group could lead to the discovery of novel inhibitors of enzymes or receptor modulators. The benzanilide scaffold has been successfully employed in the development of antifungal agents, highlighting the potential of this chemical class. rsc.org

Investigation as a Bioisostere

Bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties, is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.govpsychoactif.orgtandfonline.comresearchgate.netresearchgate.net The 2-fluorobenzamide (B1203369) moiety within this compound can be considered as a potential bioisostere for other functional groups.

For instance, the fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group. nih.govpsychoactif.orgtandfonline.comresearchgate.netresearchgate.net This substitution can lead to significant changes in the molecule's properties, such as increased metabolic stability at the site of fluorination and altered binding interactions with the target protein. The introduction of fluorine can also influence the conformation of the molecule, which can have a profound effect on its biological activity. nih.govpsychoactif.orgtandfonline.comresearchgate.netresearchgate.net

The entire this compound structure could also be investigated as a bioisosteric replacement for other known pharmacophores in existing drug molecules. Its defined three-dimensional shape and distribution of functional groups may allow it to mimic the binding mode of other, more complex structures, while offering improved drug-like properties.

Advanced Derivatization for Specialized Research

The chemical reactivity of this compound at its various functional groups opens up possibilities for advanced derivatization to create specialized research tools and novel compounds with unique properties.

The synthesis of the parent compound is typically achieved through the condensation of 2-fluorobenzoyl chloride with 4-methoxyaniline. evitachem.com This synthetic route also provides a convenient starting point for the preparation of a wide range of derivatives.

Table 2: Potential Derivatization Strategies for this compound

| Reaction Site | Potential Modification | Reagents and Conditions | Potential Application |

| Amide N-H | Alkylation, Acylation | Alkyl halides/base, Acid chlorides/base | Probing SAR, Prodrug synthesis |

| Aromatic Rings | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | HNO₃/H₂SO₄, Br₂/FeBr₃ | Fine-tuning electronic properties, Introducing new functional groups |

| Methoxy Group | O-demethylation followed by etherification | BBr₃, then Alkyl halides/base | Creating new analogues with different steric and electronic properties |

| Fluoro Group | Nucleophilic Aromatic Substitution (under harsh conditions) | Strong nucleophiles, high temperature | Fundamental reactivity studies, Synthesis of highly functionalized derivatives |

Further derivatization could involve the introduction of more complex functionalities, such as heterocyclic rings, which are known to be important pharmacophores. mdpi.com For example, the synthesis of benzamides substituted with pyridine-linked 1,2,4-oxadiazoles has been reported as a strategy to discover new pesticidal lead compounds. mdpi.com Similar synthetic strategies could be applied to the this compound scaffold to generate novel compounds for screening in various biological assays. The synthesis of polyfluorinated benzamides has also been explored for the development of angiogenesis inhibitors, suggesting another potential research direction for derivatives of this compound. nih.gov

Radiotracer Development for PET Imaging Research

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of radiation from positron-emitting isotopes, such as Fluorine-18. The development of novel radiotracers that can selectively bind to specific biological targets (e.g., receptors, enzymes, transporters) is crucial for diagnosing diseases and understanding their progression.

The structure of this compound makes it a suitable candidate for development as a PET radiotracer. The presence of a fluorine atom is a key feature, as it allows for isotopic substitution with Fluorine-18 ([¹⁸F]), a positron-emitting radionuclide with a convenient half-life (109.7 minutes) for clinical imaging. researchgate.net The general class of fluorinated benzamides has been extensively explored for PET tracer development, targeting a range of biological markers. For instance, various [¹⁸F]-labeled benzamide derivatives have been synthesized and evaluated for imaging malignant melanoma and specific neurotransmitter receptors. nih.govpnas.org

The development process for a potential [¹⁸F]this compound radiotracer would involve several critical steps:

Radiosynthesis: This involves replacing the stable fluorine atom on the benzamide ring with [¹⁸F]. This is typically achieved through nucleophilic substitution on a suitable precursor molecule, where a leaving group (like a nitro or trimethylammonium group) is displaced by [¹⁸F]fluoride.

Purification and Quality Control: After radiosynthesis, the product must be purified to a high radiochemical purity and its specific activity determined.

Preclinical Evaluation: The tracer's potential would then be assessed through in vitro binding assays using cell lines or tissue homogenates expressing a target of interest, followed by in vivo imaging in animal models to determine its biodistribution, target engagement, and metabolic stability.

While no specific studies have been published on the radiolabeling of this compound, data from analogous fluorobenzamide tracers provide a benchmark for the expected properties of such a compound. An illustrative table below shows typical parameters evaluated for a novel PET tracer.

| Parameter | Typical Value Range | Significance |

|---|---|---|

| Radiochemical Yield (decay-corrected) | 10-40% | Efficiency of the [¹⁸F] labeling reaction. |

| Radiochemical Purity | >95% | Ensures that the detected signal is from the desired tracer. |

| Specific Activity | >37 GBq/µmol | High specific activity is needed to image low-density targets without causing pharmacological effects. |

| Binding Affinity (Kd or Ki) | Low nM range | Indicates the strength of binding to the biological target. |

The ultimate utility of [¹⁸F]this compound as a PET tracer would depend on its ability to bind with high affinity and selectivity to a clinically relevant biological target.

Probing Tools for Biological Pathways

A "probing tool" in pharmacology is a compound used to investigate the function and role of specific proteins or pathways. Such tools are characterized by their high selectivity for a particular biological target, allowing researchers to modulate its activity and observe the downstream effects. The benzamide scaffold is a common feature in many biologically active molecules that act as receptor antagonists or enzyme inhibitors.

The this compound structure contains moieties that could confer specific binding properties. For example, substituted benzamides are known to act as ligands for dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT₄ receptors. nih.govnih.gov The nature and position of substituents on the aromatic rings are critical for determining the binding affinity and selectivity. The 2-fluoro substitution and the N-(4-methoxyphenyl) group of the title compound would define its specific interactions within a protein's binding pocket.

Research into its potential as a biological probe would involve:

Target Identification: Screening the compound against a wide array of receptors, enzymes, and ion channels to identify its primary biological target(s).

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the compound to understand how chemical modifications affect its binding affinity and activity. This helps in optimizing the molecule for higher potency and selectivity. mdpi.commdpi.com

Functional Assays: Once a target is identified, functional assays are used to determine if the compound acts as an agonist (activator), antagonist (blocker), or allosteric modulator of the target protein.

Conclusion and Future Perspectives

Summary of Key Academic Contributions and Findings

The principal academic contribution concerning 2-Fluoro-N-(4-methoxyphenyl)benzamide is the detailed elucidation of its molecular and crystal structure. nih.govresearchgate.netnih.gov Through single-crystal X-ray diffraction, researchers have provided a precise three-dimensional portrait of the compound. The study, published in Acta Crystallographica Section E, stands as the cornerstone of our current understanding. nih.govnih.gov

Key findings from this structural analysis show that the molecule is not planar. The fluorobenzene (B45895) and methoxybenzene rings are inclined relative to the central amide plane at dihedral angles of 27.06° and 23.86°, respectively. nih.govnih.gov The two aromatic rings themselves are nearly parallel, with a small dihedral angle of 3.46° between them. nih.govnih.gov

In the crystalline state, the molecules are organized through a network of specific intermolecular interactions. The primary interaction is an N—H⋯O hydrogen bond that links molecules together in chains. nih.govresearchgate.net This primary structure is further stabilized by weaker C—H⋯O and C—H⋯F interactions, which assemble the chains into corrugated sheets. nih.govresearchgate.netnih.gov This detailed structural data is crucial for understanding the solid-state behavior of this and related benzanilide (B160483) compounds.

The benzanilide core is noted to be a common feature in molecules with a wide array of biological activities and is a versatile building block in organic synthesis. nih.govresearchgate.net However, the literature to date has focused exclusively on the structural characterization of this compound rather than its chemical reactivity or biological function.

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C14H12FNO2 | Defines the elemental composition of the compound. nih.govnist.gov |

| Crystal System | Orthorhombic | Describes the basic symmetry of the crystal lattice. nih.gov |

| Primary Intermolecular Bond | N—H⋯O Hydrogen Bonds | Governs the primary assembly of molecules into chains in the crystal. nih.gov |

| Secondary Interactions | C—H⋯O and C—H⋯F | Provide further stability to the crystal packing, forming sheets. nih.gov |

| Fluorobenzene-Amide Angle | 27.06° | Indicates a non-planar molecular conformation. nih.govnih.gov |

| Methoxybenzene-Amide Angle | 23.86° |

Unexplored Research Avenues and Challenges

Despite its well-defined structure, this compound remains largely unexplored in functional contexts. This gap presents numerous opportunities for future research.

Biological and Pharmacological Screening: The most significant unexplored avenue is the investigation of its biological activity. The broader class of benzamide (B126) derivatives has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, antidiabetic, and anticancer effects. researchgate.netnih.govnanobioletters.com A comprehensive screening of this compound against various biological targets (e.g., enzymes, receptors) is a logical and promising next step. Computational docking studies could precede and guide this experimental work by predicting potential binding affinities to targets of interest.

Synthetic Methodology and Derivatization: While a synthetic route exists, research into optimizing this synthesis for higher yield, lower cost, or greener conditions is warranted. Furthermore, this molecule is an ideal scaffold for the creation of a chemical library. Systematic modification of its structure—for instance, by altering the substitution on either aromatic ring—could lead to the discovery of derivatives with enhanced properties or novel activities.

Physicochemical Characterization: Beyond the solid-state structure, a full profile of its physicochemical properties, such as aqueous solubility, pKa, and LogP, has not been experimentally determined. These parameters are fundamental to understanding its potential as a drug candidate or its behavior in various chemical systems.

Materials Science Applications: The potential of this compound in materials science is entirely unexplored. Its defined structure and capacity for hydrogen bonding could make it a candidate for crystal engineering studies or the development of novel organic materials with specific electronic or photonic properties.

Broader Impact on Chemical and Pharmaceutical Sciences

The study of this compound, even if currently limited, contributes to the broader scientific landscape in several ways.

Foundation for Structural Chemistry: The detailed crystal structure analysis adds a valuable data point to the large repository of known molecular structures. nih.gov This information helps refine computational models that predict molecular conformation and crystal packing, aiding in the rational design of new molecules and solid-state materials. The specific data on C—H⋯F interactions contributes to the fundamental understanding of these weaker, yet significant, bonding forces in crystal engineering.

Scaffold for Medicinal Chemistry: The benzamide core is a privileged scaffold in drug discovery. researchgate.net The precise structural characterization of this fluorinated analogue provides a well-defined starting point for fragment-based drug design. The fluorine atom, a common bioisostere for hydrogen, can significantly alter a molecule's metabolic stability, binding affinity, and lipophilicity. Therefore, this compound serves as a valuable reference and building block for medicinal chemists developing next-generation therapeutics. researchgate.netsemanticscholar.org

Advancement in Synthetic Chemistry: As a synthetic intermediate, this compound can be used to construct more complex target molecules. The methods used for its synthesis and potential future derivatization contribute to the ever-expanding toolkit of organic chemists.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.